molecular formula C14H16Cl3NO B11186291 1-(4-Benzylpiperidin-1-yl)-2,2,2-trichloroethanone

1-(4-Benzylpiperidin-1-yl)-2,2,2-trichloroethanone

Cat. No.: B11186291
M. Wt: 320.6 g/mol
InChI Key: ZCUQDQLAEJNCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE typically involves the reaction of 4-benzylpiperidine with trichloroacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE involves its interaction with specific molecular targets. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

    1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRIFLUOROETHAN-1-ONE: Similar structure but with fluorine atoms instead of chlorine.

    1-BENZYL-4-PIPERIDONE: A related compound with a ketone group on the piperidine ring.

Uniqueness

1-(4-BENZYLPIPERIDIN-1-YL)-2,2,2-TRICHLOROETHAN-1-ONE is unique due to its trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and development.

Properties

Molecular Formula

C14H16Cl3NO

Molecular Weight

320.6 g/mol

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2,2,2-trichloroethanone

InChI

InChI=1S/C14H16Cl3NO/c15-14(16,17)13(19)18-8-6-12(7-9-18)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

ZCUQDQLAEJNCKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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